3,5-Dimethylpiperidin-4-one 3,5-Dimethylpiperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17731694
InChI: InChI=1S/C7H13NO/c1-5-3-8-4-6(2)7(5)9/h5-6,8H,3-4H2,1-2H3
SMILES:
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

3,5-Dimethylpiperidin-4-one

CAS No.:

Cat. No.: VC17731694

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethylpiperidin-4-one -

Specification

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name 3,5-dimethylpiperidin-4-one
Standard InChI InChI=1S/C7H13NO/c1-5-3-8-4-6(2)7(5)9/h5-6,8H,3-4H2,1-2H3
Standard InChI Key AMGHHWQPWHGXHB-UHFFFAOYSA-N
Canonical SMILES CC1CNCC(C1=O)C

Introduction

Structural and Chemical Identity of 3,5-Dimethylpiperidin-4-one

Molecular Architecture

3,5-Dimethylpiperidin-4-one (CAS: 324769-03-1) belongs to the piperidin-4-one family, featuring a piperidine backbone with methyl groups at the 3rd and 5th positions and a ketone group at the 4th position . Its molecular formula is C<sub>14</sub>H<sub>19</sub>NO, with a molecular weight of 217.307 g/mol . The compound’s stereochemistry is critical; for instance, the (3S,5R) configuration is reported in derivatives like (3S,5R)-1-benzyl-3,5-dimethylpiperidin-4-one .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>14</sub>H<sub>19</sub>NO
Molecular Weight217.307 g/mol
Exact Mass217.147 Da
LogP (Partition Coefficient)2.281
Polar Surface Area20.31 Ų

Synthesis and Crystallization Methodologies

Mannich Condensation

The Mannich reaction is a cornerstone for synthesizing piperidin-4-ones. This one-pot condensation involves ketones, aldehydes, and ammonium acetate in ethanol, forming β-amino carbonyl intermediates . For 3,5-dimethyl derivatives, ethyl methyl ketone and substituted aldehydes undergo cyclization to yield the piperidine ring. Baliah et al. refined this method, producing 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates .

Recrystallization Techniques

Crystallization is pivotal for purity and structural analysis. Ethanol, ethyl acetate, and benzene-petroleum ether mixtures are common solvents. For example, 3-chloro-3-methyl-r(2),c(6)-diphenylpiperidin-4-one is recrystallized from ethanol, yielding chair-conformation crystals . Slow evaporation methods with ethanol produce monoclinic crystals, as seen in 1-acryloyl-3-methyl-2,6-dip-tolylpiperidine-4-one .

Table 2: Representative Synthesis Pathways

CompoundMethodSolvent System
3-Chloro-3-methylpiperidin-4-oneMannich condensationEthanol
1-Acryloyl-3-methylpiperidin-4-oneSlow evaporationEthanol/ethyl acetate
2,6-Diarylpiperidin-4-one derivativesColumn chromatographyHexane/ethyl acetate

Physicochemical and Conformational Properties

Crystal Structure and Conformation

X-ray crystallography reveals that 3,5-dimethylpiperidin-4-one derivatives predominantly adopt chair conformations, with equatorial substituents minimizing steric strain . For instance, 3-chloro-r-2,c-6-bis(4-fluorophenyl)-3-methylpiperidin-4-one exhibits a slightly distorted chair, with axial chlorine . Twist-boat conformations are rare but observed in sterically crowded derivatives like 1-acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one .

Spectroscopic Characterization

  • NMR: Methyl groups at C3 and C5 resonate at δ 1.2–1.5 ppm, while the ketone carbonyl appears at δ 205–210 ppm.

  • IR: Strong absorption at ~1700 cm<sup>−1</sup> confirms the C=O stretch .

Pharmacological and Industrial Applications

Medicinal Chemistry

Piperidin-4-ones are scaffolds for analgesics and anti-inflammatory agents. The Journal of Medicinal Chemistry highlights derivatives with CNS depressant and antiviral activities . For example, 3,5-dimethyl variants are precursors to N-substituted piperidines used in dopamine receptor modulators .

Material Science

The compound’s rigid structure aids in designing liquid crystals and metal-organic frameworks (MOFs). Ethyl 5-(1-methyl-1H-tetrazol-5-ylthio)-4-oxo-2,6-diphenylpiperidine-3-carboxylate exhibits mesomorphic properties suitable for optoelectronics .

Challenges and Future Directions

Stereochemical Control

Achieving enantiopure 3,5-dimethylpiperidin-4-one remains challenging. Asymmetric catalysis and chiral auxiliaries are under investigation to address this .

Expanding Pharmacological Profiles

Future studies should explore in vivo efficacy and toxicity. Derivatives like 3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one show promise as anticancer agents but require preclinical validation .

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